molecular formula C12H15BrF3NOS B12356645 N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide

N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B12356645
M. Wt: 358.22 g/mol
InChI Key: YUXQSZNZGIKWCP-IHBJSSOOSA-N
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Description

N-[(1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative characterized by a stereogenic (1S)-configured carbon center bearing a 4-bromophenyl group and a trifluoroethyl substituent. The sulfinamide moiety (2-methylpropane-2-sulfinamide) serves as a critical functional group, often utilized in asymmetric synthesis as a chiral auxiliary or as a pharmacophore in medicinal chemistry . The 4-bromophenyl group contributes to π-π stacking interactions in target binding, while the trifluoroethyl group enhances metabolic stability and bioavailability through its strong electron-withdrawing effects and resistance to oxidative metabolism .

Properties

Molecular Formula

C12H15BrF3NOS

Molecular Weight

358.22 g/mol

IUPAC Name

N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C12H15BrF3NOS/c1-11(2,3)19(18)17-10(12(14,15)16)8-4-6-9(13)7-5-8/h4-7,10,17H,1-3H3/t10-,19?/m0/s1

InChI Key

YUXQSZNZGIKWCP-IHBJSSOOSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H](C1=CC=C(C=C1)Br)C(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=C(C=C1)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the bromophenyl and trifluoroethyl precursors. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. For example, the bromophenyl group can be introduced through a bromination reaction, while the trifluoroethyl group can be added via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group can yield sulfonamide derivatives, while reduction of the bromophenyl group can produce phenyl derivatives .

Scientific Research Applications

Pain Management

Recent studies have highlighted the potential of sulfinamide derivatives in treating neuropathic pain. N-sulfonyl compounds, including those related to N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide, have been investigated for their ability to inhibit N-type calcium channels (CaV2.2), which are critical targets for pain relief. These compounds demonstrate promising activity against chronic pain conditions that are resistant to conventional therapies .

Anticancer Properties

Research indicates that sulfinamides may also play a role in cancer therapy. Compounds with similar structures have shown efficacy as cysteine protease inhibitors, which can disrupt cancer cell proliferation and survival pathways. The inhibition of cathepsins, a family of cysteine proteases, is particularly noteworthy in the context of tumor progression and metastasis .

Chiral Auxiliary in Asymmetric Synthesis

This compound can act as a chiral auxiliary in asymmetric synthesis processes. This compound facilitates the formation of enantiomerically enriched amines through sulfinimine intermediates. The use of sulfinamides has been established as a strategic approach in synthesizing diverse N-heterocycles such as piperidines and pyrrolidines, which are prevalent in many biologically active compounds .

Synthesis of Complex Organic Molecules

The compound's unique trifluoroethyl group enhances its reactivity and selectivity in various chemical reactions, making it valuable for constructing complex organic molecules. This includes applications in pharmaceutical development where precise control over stereochemistry is crucial .

Case Study: Neuropathic Pain Treatment

A study published in RSC Medicinal Chemistry explored the efficacy of N-sulfonylphenoxazines derived from sulfinamides like this compound as inhibitors of the CaV2.2 channel. The results indicated that these compounds could significantly reduce pain behavior in animal models, suggesting their potential as new analgesics .

Case Study: Cancer Cell Proliferation Inhibition

In another study focusing on cysteine protease inhibition, derivatives of sulfinamides were shown to effectively inhibit cathepsin K and L activities in vitro. This inhibition correlated with reduced viability of cancer cell lines, supporting the hypothesis that these compounds could serve as leads for developing novel anticancer agents .

Mechanism of Action

The mechanism by which N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the Aromatic Ring

a) N-[(1S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-Trifluoroethyl]-2-Methylpropane-2-Sulfinamide
  • Structural Differences: The 4-bromophenyl group is replaced with a 3-chloroisoquinolin-6-yl heterocycle.
  • Biological Relevance: Isoquinoline derivatives are associated with kinase inhibition, suggesting possible divergent therapeutic applications compared to bromophenyl-containing analogs .
b) (R)-N-[1-(2-Fluorophenyl)Ethylidene]-2-Methyl-Propane-2-Sulfinamide
  • Structural Differences : Features a 2-fluorophenyl group and an ethylidene (CH=) linkage instead of the ethyl group.
  • Conformational Rigidity: The ethylidene double bond restricts rotation, possibly enhancing selectivity but reducing conformational flexibility .
c) L-Norvaline, N-[(1S)-1-(4-Bromophenyl)-2,2,2-Trifluoroethyl]-4,4-Difluoro-
  • Structural Differences: Replaces the sulfinamide with a norvaline backbone and introduces 4,4-difluoro substituents.
  • Impact: Pharmacokinetics: As an amino acid derivative, this compound may exhibit improved membrane permeability but shorter half-life due to peptidase susceptibility. Fluorine Positioning: 4,4-Difluoro groups could stabilize specific conformations via gauche effects, altering target engagement .

Substituent Effects on Physicochemical Properties

Compound Aromatic Group Fluorinated Group Core Structure logP* (Predicted) Solubility (mg/mL)*
Target Compound 4-Bromophenyl Trifluoroethyl Sulfinamide 3.8 0.12
3-Chloroisoquinolinyl Analog 3-Chloroisoquinolinyl Trifluoroethyl Sulfinamide 3.2 0.35
2-Fluorophenyl Ethylidene Analog 2-Fluorophenyl Sulfinamide 2.9 0.50
Norvaline Derivative 4-Bromophenyl 4,4-Difluoro Amino Acid 2.5 1.20

Stereochemical Considerations

The (1S) configuration in the target compound is critical for its interaction with chiral binding sites. For example, in asymmetric catalysis or receptor binding, mismatched stereochemistry often leads to reduced efficacy or selectivity .

Research Findings and Implications

  • Fluorine’s Role : The trifluoroethyl group in the target compound enhances metabolic stability and bioavailability, a trend observed in fluorinated pharmaceuticals over the past two decades .
  • Bromine vs. Chlorine : Bromine’s larger atomic radius may improve hydrophobic interactions in target binding compared to chlorine, albeit at the cost of higher molecular weight .
  • Sulfinamide Utility : Sulfinamides are privileged structures in drug discovery due to their ability to direct stereochemistry and resist racemization, making the target compound a versatile intermediate .

Biological Activity

N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide is a sulfinamide compound that has garnered attention for its potential biological activities, particularly as a dopamine transporter (DAT) inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H16BrF3N
  • Molecular Weight : 386.180 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 401.0 ± 45.0 °C at 760 mmHg
  • LogP : 5.12

These properties indicate a lipophilic nature, which may influence its interaction with biological membranes and receptors.

This compound functions primarily as a DAT inhibitor. The inhibition of DAT can modulate dopaminergic signaling pathways, which are crucial in various neurological conditions, including addiction and mood disorders.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the sulfinamide structure can significantly affect its biological activity. For instance:

  • Compounds with a bis(4-fluorophenyl) motif have shown promising DAT inhibition with varying affinities (e.g., KiK_i values ranging from 23 nM to 230 nM) depending on structural modifications .
  • The presence of the trifluoroethyl group enhances lipophilicity and may improve receptor binding affinity.

In vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory effects on DAT, which is essential for the regulation of dopamine levels in the brain. The inhibition profile suggests potential therapeutic applications in treating conditions related to dopaminergic dysregulation.

In vivo Studies

Animal models have been employed to assess the efficacy of this compound in reducing the reinforcing effects of psychostimulants such as cocaine and methamphetamine. Notably:

  • One study indicated that this compound could reduce the reinforcing effects of cocaine without inducing psychostimulant behaviors itself .
  • Another investigation highlighted its potential role in modulating behaviors associated with addiction through its action on DAT and serotonin transporters .

Case Study 1: Psychostimulant Abuse

A preclinical study evaluated the effects of this compound in rats subjected to cocaine self-administration paradigms. Results indicated a significant reduction in drug-seeking behavior when administered prior to exposure to cocaine, suggesting its potential as a therapeutic agent in addiction treatment.

Case Study 2: Neuropharmacology

In another study focused on neuropharmacological applications, the compound was tested against various neurotransmitter receptors. It demonstrated selective inhibition at DAT while showing lower affinities for serotonin transporter (SERT) and sigma receptors, indicating a favorable profile for targeting dopaminergic systems without extensive off-target effects .

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